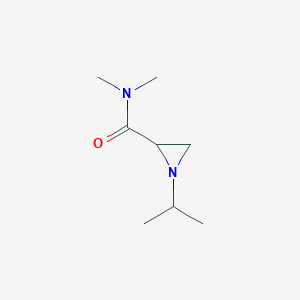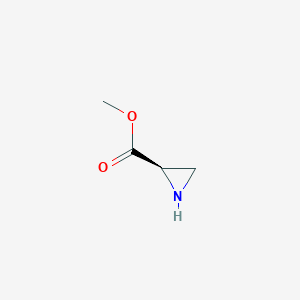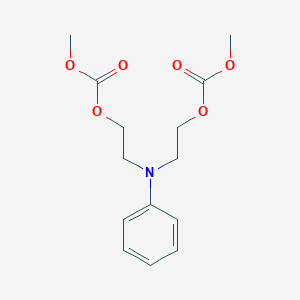
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Dibutyryl-cGMP, is a cyclic nucleotide derivative that plays a crucial role in various cellular processes. It is commonly used in scientific research for its ability to mimic the effects of cGMP, a second messenger molecule that regulates a wide range of physiological functions.
Mecanismo De Acción
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP exerts its effects by binding to and activating protein kinase G (PKG), a downstream effector of cGMP signaling. PKG activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been implicated in the regulation of blood pressure and vascular tone, and has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is a useful tool for studying the effects of cGMP on various cellular processes, as it is stable and highly soluble in water. However, its effects may differ from those of endogenous cGMP, and care must be taken to ensure that the concentrations used in experiments are physiologically relevant.
Direcciones Futuras
There are several areas of future research that could be pursued using dibutyryl-cGMP as a tool. These include the study of its effects on cellular metabolism, the regulation of ion channels and transporters, and the modulation of gene expression. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant properties, and to explore its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP can be synthesized through a multi-step process involving the reaction of 2H-1,2,4-benzothiadiazine-3-butanoic acid with bromine and subsequent esterification with butyric acid. The final product is a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is widely used in scientific research as a tool to study the effects of cGMP on various cellular processes. It has been shown to regulate the activity of various enzymes, ion channels, and transcription factors, and has been implicated in the regulation of cell proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
101064-04-4 |
|---|---|
Nombre del producto |
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Fórmula molecular |
C11H10Br2N2O4S |
Peso molecular |
426.08 g/mol |
Nombre IUPAC |
4-(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Br2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
Clave InChI |
PZDIBDWIXFBOHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

